Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy-
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Overview
Description
Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- is a complex organic compound characterized by the presence of multiple bromine atoms and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. For example, the bromination of 1,4-dimethoxybenzene can be carried out using bromine in acetic acid to yield the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives.
Scientific Research Applications
Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromophenol
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- is unique due to its specific arrangement of bromine atoms and the presence of a methoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
602326-25-0 |
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Molecular Formula |
C13H8Br4O2 |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxybenzene |
InChI |
InChI=1S/C13H8Br4O2/c1-18-10-4-5-11(13(17)12(10)16)19-9-3-2-7(14)6-8(9)15/h2-6H,1H3 |
InChI Key |
ABAZHGFERBNYSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC2=C(C=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
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